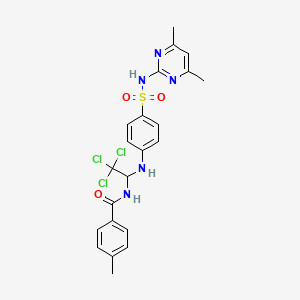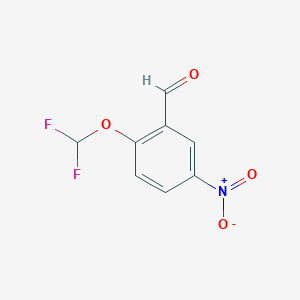
1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea, commonly known as DTG, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea-based compounds that have been found to exhibit a wide range of biological activities.
Wirkmechanismus
DTG exerts its biological effects by binding to sigma-1 receptors, which are located in various tissues such as the brain, heart, and immune system. The binding of DTG to sigma-1 receptors leads to the activation of various signaling pathways such as the ERK/MAPK pathway, which is involved in cell survival and proliferation. DTG has also been found to modulate the activity of ion channels such as the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
DTG has been found to exhibit various biochemical and physiological effects such as the modulation of neurotransmitter release, the regulation of ion channel activity, and the induction of apoptosis in cancer cells. DTG has also been found to exhibit anti-inflammatory and anti-oxidant activity, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
DTG has several advantages for lab experiments such as its high potency, selectivity, and stability. However, DTG also has some limitations such as its low solubility in water, which may limit its use in certain experiments. In addition, DTG may exhibit off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of DTG. One potential avenue of research is the development of more potent and selective sigma-1 receptor agonists for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of the anti-cancer activity of DTG and its derivatives in various cancer models. In addition, the potential use of DTG as an anti-viral agent against emerging viral infections such as COVID-19 warrants further investigation.
In conclusion, DTG is a synthetic compound that has shown promise for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. Further research is needed to fully understand the mechanism of action of DTG and its derivatives and to explore their potential therapeutic applications.
Synthesemethoden
DTG can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form 2-(2,5-dimethoxyphenyl)thiazolidin-4-one. This intermediate product is then reacted with 2-(trifluoromethyl)aniline and phosgene to form DTG.
Wissenschaftliche Forschungsanwendungen
DTG has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, DTG has been found to act as a selective agonist of sigma-1 receptors, which are involved in various physiological processes such as neuronal survival, synaptic plasticity, and neurotransmitter release. DTG has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. In addition, DTG has been studied for its potential use as an anti-viral agent against HIV and HCV.
Eigenschaften
IUPAC Name |
1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-27-11-7-8-16(28-2)12(9-11)15-10-29-18(24-15)25-17(26)23-14-6-4-3-5-13(14)19(20,21)22/h3-10H,1-2H3,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPDSPNGGCYNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone](/img/structure/B2912028.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide](/img/structure/B2912030.png)
![Ethyl 4-[(4-thiophen-2-yloxane-4-carbonyl)amino]benzoate](/img/structure/B2912031.png)
![N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2912034.png)
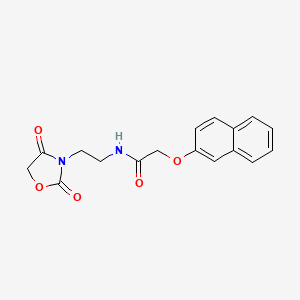
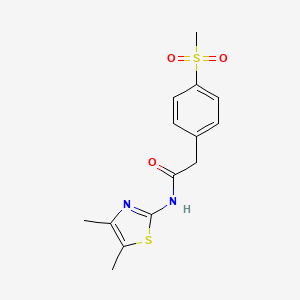
![N-(2,4-difluorophenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2912040.png)
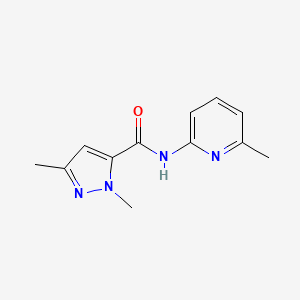
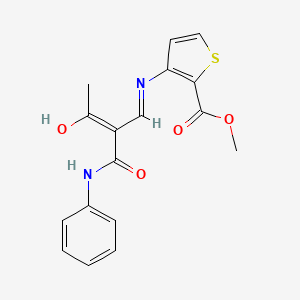
![(4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2912046.png)
